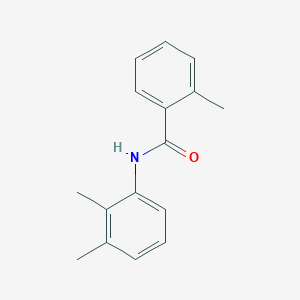![molecular formula C24H23BrN4O B452929 6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B452929.png)
6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a bromine atom, a pyrazole moiety, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or acetic acid.
Introduction of the Pyrazole Moiety: The pyrazole moiety is introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the brominated quinoline-pyrazole intermediate with an appropriate amine derivative under suitable reaction conditions.
Industrial production methods for this compound would involve optimization of these synthetic steps to achieve high yields and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out on the quinoline core or the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the quinoline core can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity agents, respectively.
Carboxamide Derivatives: Compounds like thalidomide and lenalidomide, which are used in the treatment of various cancers and inflammatory diseases.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C24H23BrN4O |
|---|---|
Molecular Weight |
463.4g/mol |
IUPAC Name |
6-bromo-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H23BrN4O/c1-4-29-16(2)18(14-26-29)15-28(3)24(30)21-13-23(17-8-6-5-7-9-17)27-22-11-10-19(25)12-20(21)22/h5-14H,4,15H2,1-3H3 |
InChI Key |
UTQZHQDPZQOAKX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4)C |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B452846.png)

![ethyl 4-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452852.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452853.png)
![2-amino-4-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B452854.png)
![Methyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452856.png)
![methyl 4-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452857.png)
![2-amino-4-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B452860.png)
![Ethyl 4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452861.png)
![2-amino-4-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B452862.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B452864.png)
![ethyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B452866.png)
![Methyl 4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452868.png)
![2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B452869.png)
